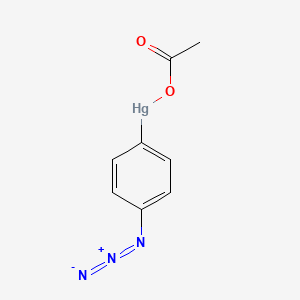

4-(Acetoxymercuri)phenyl azide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Acetoxymercuri)phenyl azide, also known as this compound, is a useful research compound. Its molecular formula is C8H7HgN3O2 and its molecular weight is 377.75 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthetic Applications

1.1. Click Chemistry

4-(Acetoxymercuri)phenyl azide can participate in click chemistry reactions, particularly in the synthesis of 1,2,3-triazoles. This reaction is facilitated by the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a cornerstone of modern organic synthesis due to its efficiency and selectivity.

| Reaction Type | Reactants | Products | Yield |

|---|---|---|---|

| CuAAC | Azide + Alkyne | 1,2,3-Triazole | Up to 90% |

1.2. Electrophilic Aromatic Substitution

The azide group in this compound acts as an electrophile in Friedel-Crafts reactions, allowing for acylation and alkylation of aromatic compounds. The presence of the acetoxymercuri group enhances the electrophilicity of the phenyl ring.

Biological Applications

2.1. Protein Labeling

This compound is utilized in bioconjugation strategies for labeling proteins. The azide functionality allows for selective reactions with alkyne-containing biomolecules, facilitating the study of protein interactions and dynamics.

Case Study: Protein Modification

- Objective: To genetically encode phenyl azide chemistry for post-translational modification.

- Method: The azide was introduced at specific residues in proteins, enabling subsequent labeling with fluorescent dyes.

- Outcome: Enhanced visualization of protein localization and interaction studies.

2.2. Anticancer Research

Research has indicated that azides can be used as prodrugs that release active compounds upon irradiation. This property has been explored in developing targeted cancer therapies using this compound.

| Study Focus | Result |

|---|---|

| Prodrug Activation | Azides were successfully converted to cytotoxic agents under UV light, demonstrating potential for targeted therapy. |

Material Science Applications

3.1. Photoinitiators

In polymer chemistry, this compound serves as a photoinitiator for polymerization processes. Upon exposure to light, it decomposes to generate reactive species that initiate polymerization.

| Application | Material Type | Mechanism |

|---|---|---|

| Photopolymerization | Acrylics | Azide decomposition generates radicals that initiate polymer chain growth. |

Propiedades

Número CAS |

84332-83-2 |

|---|---|

Fórmula molecular |

C8H7HgN3O2 |

Peso molecular |

377.75 g/mol |

Nombre IUPAC |

acetyloxy-(4-azidophenyl)mercury |

InChI |

InChI=1S/C6H4N3.C2H4O2.Hg/c7-9-8-6-4-2-1-3-5-6;1-2(3)4;/h2-5H;1H3,(H,3,4);/q;;+1/p-1 |

Clave InChI |

XOMDSBGFAUDREX-UHFFFAOYSA-M |

SMILES |

CC(=O)O[Hg]C1=CC=C(C=C1)N=[N+]=[N-] |

SMILES canónico |

CC(=O)O[Hg]C1=CC=C(C=C1)N=[N+]=[N-] |

Sinónimos |

4-(acetoxymercuri)phenyl azide |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.